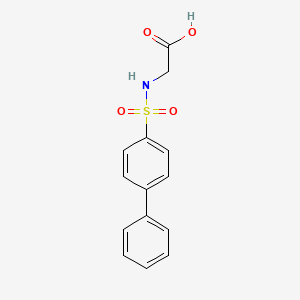

(Biphenyl-4-sulfonylamino)-acetic acid

Vue d'ensemble

Description

Le composé PMID24900526C1 PD047650 est un inhibiteur de la métalloprotéinase matricielle-12 (MMP-12). La MMP-12 est une enzyme impliquée dans la dégradation des composants de la matrice extracellulaire, et son inhibition est d'intérêt dans divers domaines thérapeutiques, y compris les maladies inflammatoires et le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PMID24900526C1 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. La voie de synthèse comprend généralement :

Formation de la structure de base : Ceci implique la construction de l'échafaudage central de la molécule par une série de réactions de condensation et de cyclisation.

Modifications de groupes fonctionnels : Introduction de groupes fonctionnels spécifiques pour améliorer l'activité inhibitrice contre la MMP-12. Cela peut impliquer des réactions telles que l'alkylation, l'acylation et l'halogénation.

Purification et caractérisation : Le composé final est purifié en utilisant des techniques comme la chromatographie sur colonne et caractérisé à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).

Méthodes de production industrielle

La production industrielle de PMID24900526C1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent une synthèse automatisée et des techniques de purification à haut débit. Les conditions de réaction sont soigneusement contrôlées pour assurer la cohérence et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions

PMID24900526C1 : subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénures et les composés organométalliques sont utilisés dans des conditions telles que le reflux ou la température ambiante.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec une activité biologique modifiée, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels qui améliorent ou modifient les propriétés du composé.

Applications de la recherche scientifique

PMID24900526C1 : a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme une sonde pour étudier l'activité et l'inhibition de la MMP-12.

Biologie : Enquêté pour son rôle dans la modulation de la dégradation de la matrice extracellulaire et ses effets sur les processus cellulaires.

Médecine : Exploré comme un agent thérapeutique potentiel pour les maladies impliquant une dégradation excessive de la matrice, telles que la maladie pulmonaire obstructive chronique (MPOC) et certains cancers.

Industrie : Utilisé dans le développement d'outils de diagnostic et d'essais pour détecter l'activité de la MMP-12.

Mécanisme d'action

PMID24900526C1 : exerce ses effets en se liant au site actif de la MMP-12, inhibant ainsi son activité enzymatique. Cette inhibition empêche la dégradation des composants de la matrice extracellulaire, ce qui est crucial dans les conditions où une dégradation excessive de la matrice est préjudiciable. Les cibles moléculaires comprennent l'ion zinc dans le site actif de la MMP-12, et les voies impliquées sont liées à la régulation du renouvellement de la matrice extracellulaire.

Applications De Recherche Scientifique

PMID24900526C1: has a wide range of scientific research applications:

Chemistry: Used as a probe to study the activity and inhibition of MMP-12.

Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cellular processes.

Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as chronic obstructive pulmonary disease (COPD) and certain cancers.

Industry: Utilized in the development of diagnostic tools and assays for detecting MMP-12 activity.

Mécanisme D'action

PMID24900526C1: exerts its effects by binding to the active site of MMP-12, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in conditions where excessive matrix degradation is detrimental. The molecular targets include the zinc ion in the active site of MMP-12, and the pathways involved are related to the regulation of extracellular matrix turnover.

Comparaison Avec Des Composés Similaires

PMID24900526C1 : est unique par sa haute spécificité et sa puissance en tant qu'inhibiteur de la MMP-12. Les composés similaires comprennent :

PD166793 : Un autre inhibiteur de la MMP-12 avec une structure de base différente.

Marimastat : Un inhibiteur de la MMP à large spectre avec une activité contre plusieurs MMP, y compris la MMP-12.

Batimastat : Similaire au marimastat mais avec des propriétés pharmacocinétiques différentes.

L'unicité de PMID24900526C1 réside dans son inhibition sélective de la MMP-12, ce qui en fait un outil précieux pour étudier le rôle spécifique de cette enzyme dans divers processus biologiques et maladies.

Activité Biologique

(Biphenyl-4-sulfonylamino)-acetic acid, a compound belonging to the biphenyl sulfonamide class, has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl ring system substituted with a sulfonamide group and an acetic acid moiety. This structural arrangement is crucial for its biological activity, influencing its interaction with biological targets such as enzymes and receptors.

Research indicates that biphenyl sulfonamides exhibit significant inhibitory effects on matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and have implications in cancer metastasis and tissue repair. The inhibition of MMPs can lead to reduced tumor growth and metastasis, making these compounds valuable in cancer therapeutics .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. The compound's effectiveness is often quantified by the IC50 value, which indicates the concentration required to inhibit cell proliferation by 50%.

In Vivo Studies

Animal model studies have further elucidated the compound's pharmacokinetics and biodistribution. For instance, in a study involving A549-inoculated mice, the compound was administered and its concentration was measured in various tissues over time:

| Time (h) | Blood Concentration (µg/mL) | Liver Concentration (µg/g) |

|---|---|---|

| 3 | 5.93 | 44.86 |

| 6 | 6.11 | 26.04 |

| 24 | 3.31 | 19.62 |

These results suggest that the compound is rapidly distributed to the liver, indicating potential hepatic metabolism which may influence its efficacy and safety profile .

Case Studies

- Antitumor Activity : A study evaluated a series of biphenyl sulfonamide derivatives, including this compound, for their antitumor properties. The findings indicated that these compounds significantly inhibited tumor growth in xenograft models, supporting their potential as antitumor agents .

- Matrix Metalloproteinase Inhibition : Another study focused on the structure-activity relationship of biphenyl sulfonamides, revealing that modifications to the biphenyl ring could enhance MMP inhibitory activity significantly. This study highlighted the importance of specific substituents in optimizing therapeutic efficacy against cancer metastasis .

Propriétés

IUPAC Name |

2-[(4-phenylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.